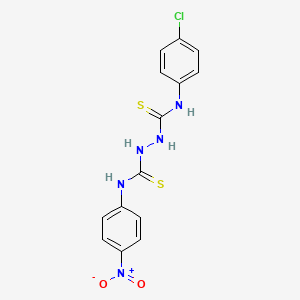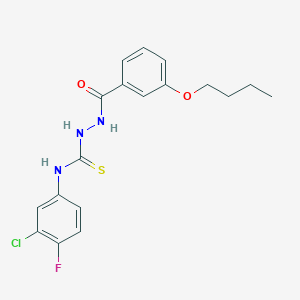
N-(4-chlorophenyl)-N'-(4-nitrophenyl)-1,2-hydrazinedicarbothioamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(4-nitrophenyl)-1,2-hydrazinedicarbothioamide, also known as 'thiosemicarbazone', is a class of organic compounds that have been widely studied for their medicinal properties. Thiosemicarbazone derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antitumor, and antimalarial activities.
Wirkmechanismus
The mechanism of action of thiosemicarbazone derivatives is complex and varies depending on the specific compound and biological target. Thiosemicarbazone derivatives have been shown to interact with various cellular targets, including DNA, RNA, and proteins. Some thiosemicarbazone derivatives have been found to inhibit ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. Others have been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and transcription. Thiosemicarbazone derivatives have also been found to disrupt mitochondrial function and induce oxidative stress, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Thiosemicarbazone derivatives have been found to exhibit a range of biochemical and physiological effects. In cancer cells, thiosemicarbazone derivatives have been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. Thiosemicarbazone derivatives have also been found to inhibit viral replication and reduce viral load in infected cells. In bacterial and parasitic infections, thiosemicarbazone derivatives have been found to inhibit growth and replication of the pathogen.
Vorteile Und Einschränkungen Für Laborexperimente
Thiosemicarbazone derivatives offer several advantages for lab experiments. They are relatively easy to synthesize and can be modified to target specific biological pathways. Thiosemicarbazone derivatives have also been found to exhibit low toxicity in normal cells, making them attractive candidates for cancer therapy. However, thiosemicarbazone derivatives can be unstable and prone to degradation, making them difficult to work with in certain experimental conditions.
Zukünftige Richtungen
Thiosemicarbazone derivatives offer a promising avenue for the development of new therapeutics for cancer, viral infections, and other diseases. Future research should focus on optimizing the synthesis and stability of thiosemicarbazone derivatives, as well as elucidating their mechanisms of action and biological targets. In addition, further studies are needed to evaluate the efficacy and safety of thiosemicarbazone derivatives in preclinical and clinical trials.
Wissenschaftliche Forschungsanwendungen
Thiosemicarbazone derivatives have been extensively studied for their potential as anticancer agents. Studies have shown that thiosemicarbazone derivatives can induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. Thiosemicarbazone derivatives have also been investigated for their antiviral activity, particularly against HIV and hepatitis C virus. In addition, thiosemicarbazone derivatives have been found to exhibit antibacterial and antimalarial activities.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-nitrophenyl)carbamothioylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S2/c15-9-1-3-10(4-2-9)16-13(23)18-19-14(24)17-11-5-7-12(8-6-11)20(21)22/h1-8H,(H2,16,18,23)(H2,17,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLULTJZXZPKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=S)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(4-nitrophenyl)hydrazine-1,2-dicarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4117432.png)
![N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4117440.png)
![N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4117443.png)

![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4117467.png)
![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4117473.png)
![N-(4-bromophenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4117491.png)
![methyl 4-chloro-3-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4117493.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide](/img/structure/B4117498.png)
![N-(4-bromophenyl)-2-{[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4117505.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4117510.png)
![ethyl 2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4117522.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4117529.png)
